molecular formula C9H7F B2683684 6-fluoro-1H-indene CAS No. 52163-88-9

6-fluoro-1H-indene

Cat. No.: B2683684
CAS No.: 52163-88-9
M. Wt: 134.153
InChI Key: FSLIIWBFAARILH-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indene is a bicyclic aromatic hydrocarbon with a fluorine substituent at the 6-position of the indene scaffold. The compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name

6-fluoro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLIIWBFAARILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52163-88-9
Record name 6-fluoro-1H-indene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indene typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure selective fluorination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine substituent at the 6-position activates the indene core for electrophilic reactions under controlled conditions.

Key Reactions:

  • Hydroboration :
    Reaction with tris(pentafluorophenyl)borane (B(C₆F₅)₃) in dichloromethane yields 2-pentafluorophenylindene derivatives. This proceeds via a hydroboration pathway, forming complex mixtures with dimerization byproducts .

  • Friedel-Crafts Alkylation :
    Halogenated derivatives like 3-(2-chloroethyl)-6-fluoro-1H-indene are synthesized using AlCl₃ as a catalyst, enabling alkyl group introduction at the 3-position.

Table 1: EAS Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductKey Observation
HydroborationB(C₆F₅)₃, DCM, 45 min, rt2-PentafluorophenylindeneCompetitive dimerization observed
Friedel-CraftsAlCl₃, ClCH₂CH₂Cl, 0°C to rt3-(2-Chloroethyl)-6-fluoro-1H-indeneRequires strict temperature control

Transition Metal-Catalyzed Cross-Coupling

Palladium catalysts enable efficient functionalization of the indene scaffold.

Key Reactions:

  • Suzuki Coupling :
    6-Fluoro-1H-indene derivatives undergo coupling with arylboronic acids using Pd(OAc)₂/XPhos, forming biaryl products. For example, coupling with 4-fluorophenylboronic acid yields 1-[(4-fluorophenyl)methylene]-2-(trifluoromethyl)-1H-indene in 75% yield .

  • Heck Reaction :
    o-Halogenated benzaldehydes react with prop-2-en-1-ols via Pd-catalyzed tandem Heck-aldol pathways to form 2-acylindenes at 110°C .

Table 2: Cross-Coupling Performance

ReactionCatalyst SystemSubstrateYieldConditions
SuzukiPd(OAc)₂/XPhos, K₃PO₄4-Fluorophenylboronic acid75%100°C, 12h
Heck-AldolPdCl₂, NaOAc, TBAC, LiClo-Bromobenzaldehyde + prop-2-en-1-ol67%110°C, 4h

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing indene ring facilitates fluorine displacement in SNAr reactions. A catalytic system using tert-butyl-P4 (t-Bu-P4) promotes concerted SNAr with amines, bypassing traditional Meisenheimer intermediates .

Mechanistic Insight :
Density functional theory (DFT) calculations confirm a single transition state (ΔG‡ = 22.1 kcal/mol) where C–F bond cleavage and C–N bond formation occur synchronously .

Oxidation and Esterification:

This compound-4-carboxylic acid is synthesized via KMnO₄ oxidation under acidic conditions. Subsequent esterification with methanol/H₂SO₄ produces methyl esters in >80% yield.

Table 3: Functionalization Pathways

TransformationReagents/ConditionsProductYield
OxidationKMnO₄, H₂SO₄, 60°CThis compound-4-carboxylic acid72%
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative85%

Halogenation and Reduction

  • Chlorination : Direct chlorination at the 3-position using Cl₂/FeCl₃ yields 3-chloro-6-fluoro-1H-indene.

  • Reduction : LiAlH₄ reduces carbonyl groups in acylindenes to alcohols, though specific data for 6-fluoro derivatives requires extrapolation from related systems.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-1H-indene derivatives have been explored for their potential therapeutic effects. Research indicates that these compounds may exhibit antimicrobial and anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

  • A study demonstrated that certain this compound derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for the development of more complex structures. Its reactivity allows it to participate in various chemical transformations, including:

  • Diels-Alder Reactions: Utilized for synthesizing cyclic compounds.
  • Cross-Coupling Reactions: Employed in forming carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Data Table: Synthetic Transformations Involving this compound

Reaction TypeExample ReactionOutcome
Diels-AlderThis compound + dienophileCyclohexene derivative
Cross-CouplingThis compound + aryl halideAryl-substituted product
Nucleophilic SubstitutionThis compound + nucleophileFunctionalized indene

Materials Science

The compound has also found applications in materials science, particularly in the development of organic electronic devices. Its unique electronic properties make it suitable for use in:

  • Organic Light Emitting Diodes (OLEDs): Where it can act as a light-emitting layer.
  • Organic Photovoltaics: As an electron donor material due to its ability to facilitate charge transfer.

Case Study: Organic Electronics
Research has indicated that films made from this compound derivatives exhibit promising conductivity and stability when used in electronic applications .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Key Findings and Implications

  • Stereochemistry : Chiral indene derivatives (e.g., (S)-6-fluoroindan-1-amine) demonstrate the importance of stereochemistry in biological activity .
  • Functional Groups : Carbaldehyde and amine derivatives expand utility in drug design, while methoxy and trifluoromethyl groups enhance tubulin inhibition .

Biological Activity

6-Fluoro-1H-indene is a fluorinated derivative of indene, characterized by the presence of a fluorine atom at the 6-position of the indene ring. Its molecular formula is C9_9H7_7F, with a molecular weight of approximately 152.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity. The electron-withdrawing nature of fluorine alters the electronic characteristics of this compound, enhancing its binding affinity to specific biological targets, such as enzymes and receptors. This interaction can lead to modifications in metabolic pathways and biological responses.

Table 1: Comparison of this compound with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
This compoundC9_9H7_7F152.15Potential antiviral and anticancer properties
1H-IndeneC9_9H8_8116.16Base compound for various derivatives
5-Fluoro-1H-IndeneC9_9H7_7F152.15Similar reactivity but different position
7-Fluoro-1H-IndeneC9_9H7_7F152.15Different biological profile

Biological Activity

Research indicates that fluorinated compounds, including this compound, are often investigated for their potential biological activities, such as antimicrobial, anticancer, and antiviral properties. The following sections highlight key findings from recent studies.

Antiviral Properties

This compound has shown promise as a potential antiviral agent. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several RNA and DNA viruses, including influenza A virus. The effective concentrations (IC50 values) suggest significant antiviral properties, making it a candidate for further development in antiviral therapies.

Anticancer Activity

In vitro assays have indicated that this compound derivatives may possess anticancer properties. Research has focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported promising results in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary investigations reveal that certain derivatives exhibit activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Antiviral Efficacy Study :
    • Objective : To evaluate the antiviral activity against influenza A.
    • Method : In vitro assays measuring viral replication.
    • Results : Derivatives demonstrated significant inhibition with IC50 values indicating effective concentrations for therapeutic application.
  • Anticancer Mechanism Investigation :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : Cell viability assays (MTT assay).
    • Results : Certain derivatives showed reduced viability in cancer cells compared to controls, suggesting potential as chemotherapeutic agents.
  • Antimicrobial Activity Assessment :
    • Objective : To test efficacy against common bacterial pathogens.
    • Method : Disk diffusion method.
    • Results : Notable zones of inhibition were observed for specific derivatives against Gram-positive and Gram-negative bacteria.

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